

Commercial Availability and Technical Profile of 6-Chloro-2-tetralone

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Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-tetralone, with the CAS number 17556-18-2, is a halogenated derivative of 2-tetralone. Its chemical structure, featuring a tetralone backbone with a chlorine substituent, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its commercial availability, key chemical and physical properties, and outlines a representative synthetic application. The information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound for their scientific endeavors. This compound is notably used as a building block in the synthesis of various pharmaceuticals and agrochemicals.^[1]

Commercial Availability and Suppliers

6-Chloro-2-tetralone is commercially available from a range of chemical suppliers. The purity levels and available quantities vary among suppliers, catering to different research and development needs. Below is a summary of some of the key suppliers.

Supplier	Product/Catalog Number	Purity	Available Quantities
Sigma-Aldrich	636207	≥94%	Not Specified
Thermo Scientific Acros	427960050	97%	5 g
CONIER CHEM AND PHARMA LIMITED	Not Specified	99%	1 kg
GIHI CHEMICALS CO.,LIMITED	Not Specified	99%	1 kg, 5 kg, 25 kg
A.J Chemicals	JDH-49122	95%	Not Specified
career henan chemical co	Not Specified	97%-99%	1 kg
Capot Chemical Co.,Ltd.	17950	98% (Min, HPLC)	100 g, 1 kg, 5 kg, 10 kg, 25 kg, 50 kg

Note: Availability and product details are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of **6-Chloro-2-tetralone** is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
CAS Number	17556-18-2	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₉ ClO	[2] [3] [4] [5]
Molecular Weight	180.63 g/mol	[2] [3] [5] [6]
Appearance	Solid	[2]
Melting Point	60-65 °C	[2] [3]
InChI Key	QQSYTUUAENZUAKL- UHFFFAOYSA-N	[2] [3]
SMILES String	<chem>Clc1ccc2CC(=O)CCc2c1</chem>	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **6-Chloro-2-tetralone**. While detailed spectra should be obtained from the supplier's Certificate of Analysis (CoA), general information is available.

Spectrum Type	Availability
¹ H NMR	Available [7]
¹³ C NMR	Available
IR	Available [6]
Mass Spectrometry	Available

Synthetic Applications and Experimental Protocols

6-Chloro-2-tetralone serves as a key starting material in the synthesis of more complex molecules. A notable example is its use in the synthesis of Bexlosteride, a potent and selective inhibitor of the 5α-reductase enzyme.[\[8\]](#)

Representative Experimental Protocol: Synthesis of Bexlosteride Intermediate

The following is a representative protocol for the initial step in the synthesis of Bexlosteride, demonstrating the utility of **6-Chloro-2-tetralone**.^[8]

Step 1: Formation of the Enamine

- In a round-bottom flask, dissolve **6-Chloro-2-tetralone** in a suitable solvent (e.g., toluene).
- Add an equimolar amount of pyrrolidine. For enantioselective synthesis, a chiral amine such as 1-phenethylamine can be used.
- The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
- The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine.

Step 2: Michael Addition and Cyclization

- The crude enamine is dissolved in an appropriate solvent.
- Acrylamide is added to the solution.
- The reaction proceeds through a Michael addition followed by the displacement of pyrrolidine by the amide nitrogen to form the unsaturated lactam, 8-chloro-1,4,5,6-tetrahydrobenzo[f]quinolin-3(2H)-one.

Quality Control

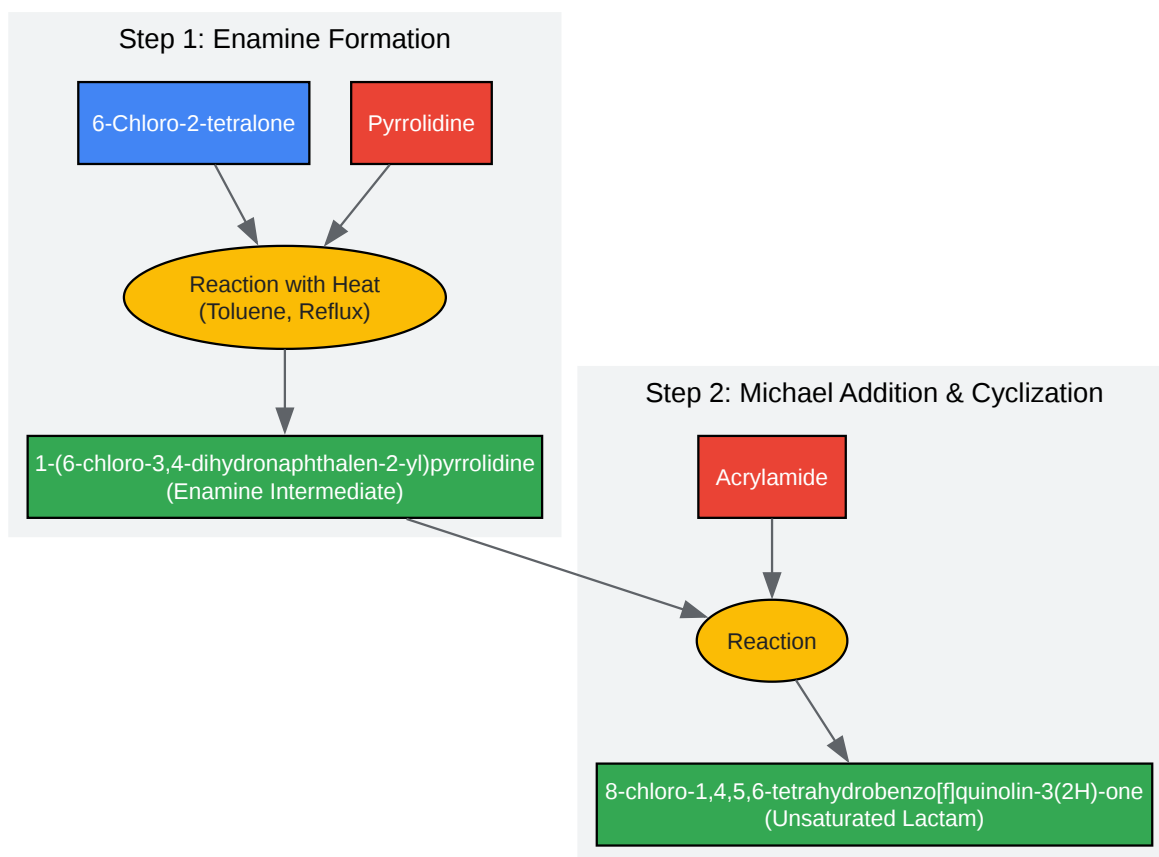
A standard quality control workflow for a chemical intermediate like **6-Chloro-2-tetralone** would typically involve the following steps to ensure its identity, purity, and quality.

- **Material Receipt and Sampling:** The incoming raw material is received, documented, and a representative sample is taken for analysis.

- Physical Characterization: The appearance and melting point of the sample are determined and compared against the specifications.
- Spectroscopic Analysis:
 - FTIR: To confirm the presence of key functional groups.
 - NMR (^1H and ^{13}C): To confirm the chemical structure and identify any organic impurities.
 - Mass Spectrometry: To confirm the molecular weight.
- Purity Assessment:
 - HPLC or GC: To determine the purity of the compound and quantify any impurities.
- Certificate of Analysis (CoA) Generation: If the material meets all specifications, a CoA is generated.
- Release for Use: The material is released for use in manufacturing or for sale.

Visualizations

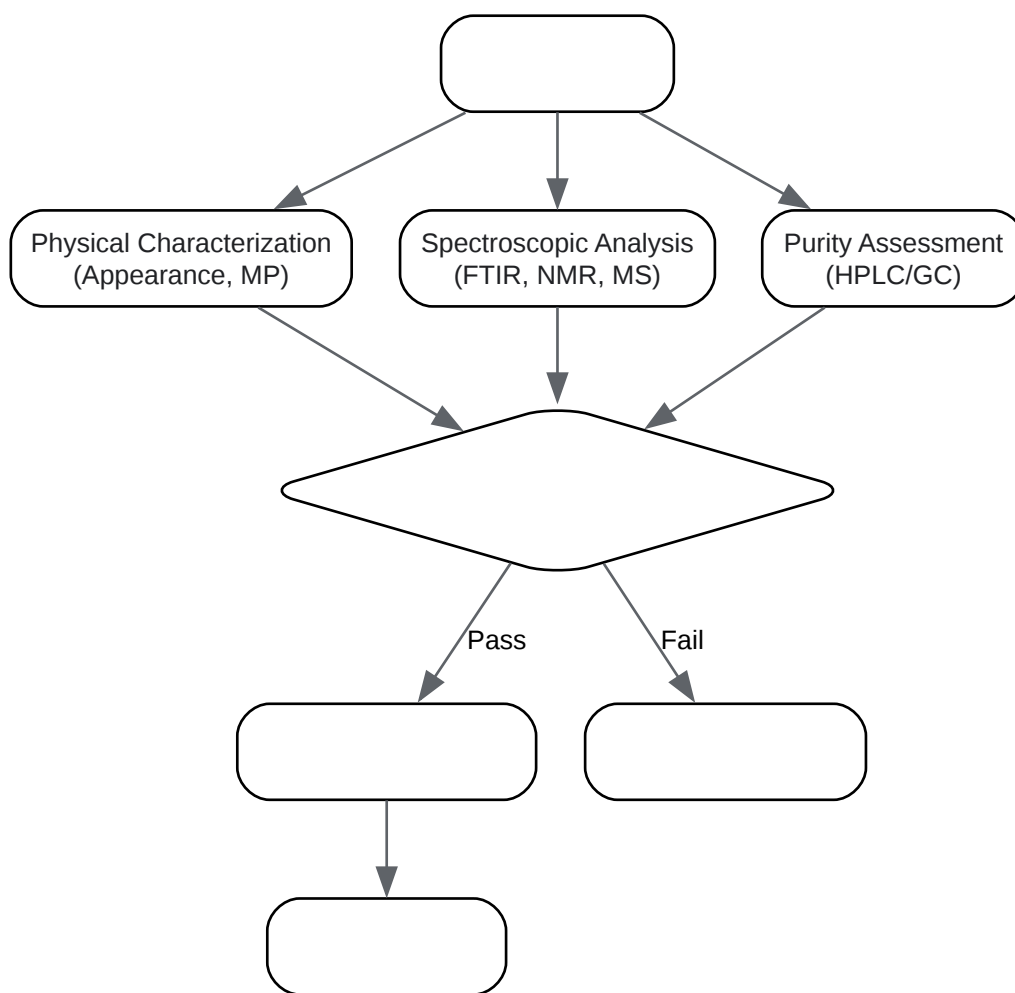
Synthesis of a Bexlosteride Intermediate from 6-Chloro-2-tetralone



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Caption: Synthesis of a Bexlosteride intermediate.

General Quality Control Workflow for a Chemical Intermediate



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